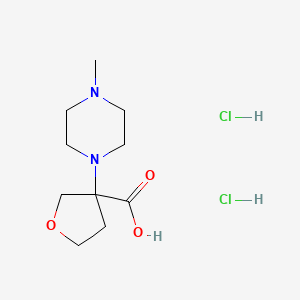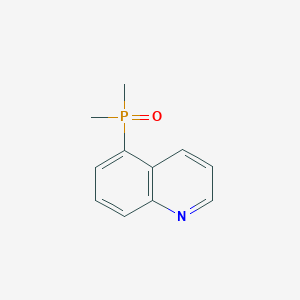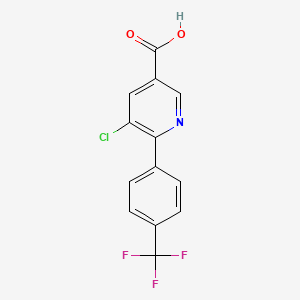
5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid
Vue d'ensemble
Description
5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H7ClF3NO2 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a fluorine atom and a pyridine in its structure . The InChI code for this compound is 1S/C7H3ClF3NO2/c8-5-4 (7 (9,10)11)1-3 (2-12-5)6 (13)14/h1-2H, (H,13,14) .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, are used as reactants in various chemical reactions. These include site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Applications De Recherche Scientifique
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- The synthesis and applications of TFMP involve various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Organic Synthesis
- Compounds similar to “5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid” are used as reactants in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
- They are also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
-
Fungicide
- Fluazinam, a compound similar to the one you mentioned, is a protective broad-spectrum fungicide . It has a low aqueous solubility and a low volatility . It is used to control various soil-borne fungal pathogens on a range of crops and also has some acaricidal activity . It is used on peanuts, potatoes, grape vines, fruit including citrus and apples, and crucifers .
-
Synthesis of Aryl- and Hetarylfurocoumarins
- Compounds similar to “5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid” are used as reactants in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
- The Suzuki reaction is a type of cross-coupling reaction, used to couple boronic acids with halides . The reaction is typically carried out in the presence of a palladium catalyst .
-
Synthesis of Et Canthinone-3-carboxylates
- These compounds are also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- The Suzuki-Miyaura coupling is a type of cross-coupling reaction, used to couple boronic acids with halides . The reaction is typically carried out in the presence of a palladium catalyst . The Cu-catalyzed amidation reaction is a method for the synthesis of amides from amines and carboxylic acids .
-
Synthesis of Furfural Derivatives
- Compounds similar to the one you mentioned are used in the synthesis of furfural derivatives . Furfural is a versatile platform molecule that can be converted into a wide range of useful chemicals .
- The specific methods of application and experimental procedures would depend on the specific furfural derivative being synthesized. The outcomes would also vary based on these factors .
-
Pharmaceutical Industry
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The specific methods of application and experimental procedures would depend on the specific drug being synthesized. The outcomes would also vary based on these factors .
-
Pain Management
- Some compounds similar to “5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid” are used in the development of drugs for pain management . These drugs work by targeting the calcitonin gene-related peptide (CGRP) receptor, which plays a key role in the transmission of pain signals .
- The specific methods of application and experimental procedures would depend on the specific drug being synthesized. The outcomes would also vary based on these factors .
Safety And Hazards
Orientations Futures
Trifluoromethylpyridine derivatives, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, have found wide-ranging potential applications in the agrochemical and pharmaceutical industries . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
5-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-10-5-8(12(19)20)6-18-11(10)7-1-3-9(4-2-7)13(15,16)17/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWOMFULAXCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)
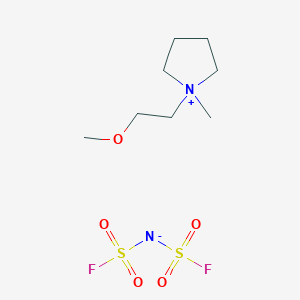
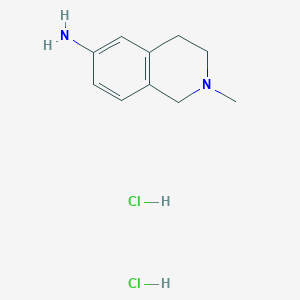
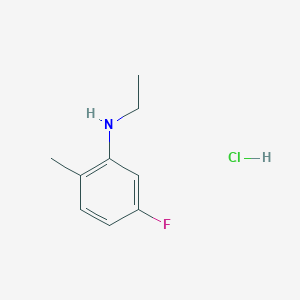
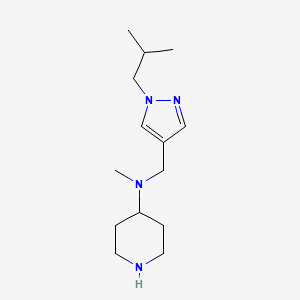
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1436377.png)
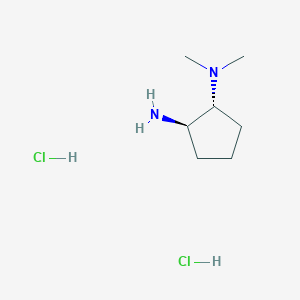
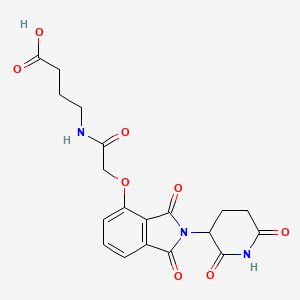
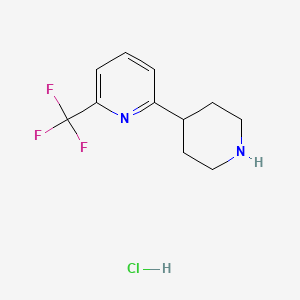
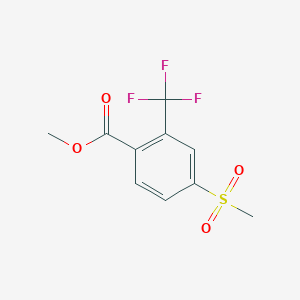
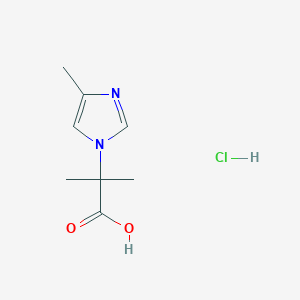
![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)
